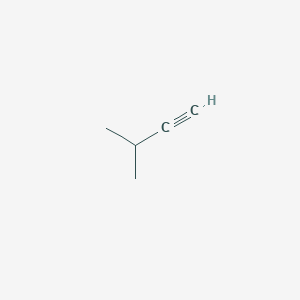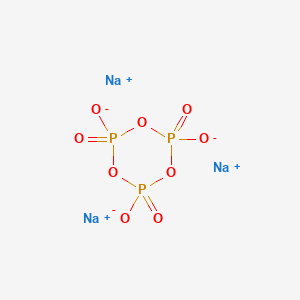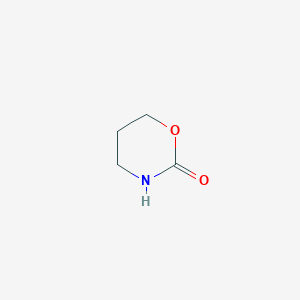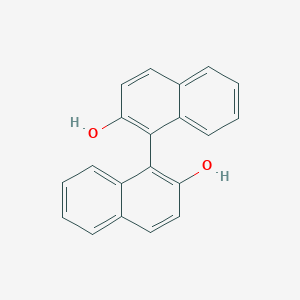
1,1'-Bi-2-naphthol
Overview
Description
1,1'-Bi-2-naphthol, also known as 1,1'-Binaphthol, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a white crystalline solid with a melting point of 104-106°C and is soluble in most organic solvents. This compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the production of dyes, pharmaceuticals, and other organic compounds. In addition, this compound has been used in scientific research for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Linear Polyurethane and Cyclic Compounds : It is used in synthesizing linear polyurethane and cyclic compounds like cyclic dimer and cyclic trimer (Gudeangadi et al., 2015).
Catalytic Asymmetric Synthesis : 1,1′-Bi-2-naphthol derivatives are useful for polymer-supported catalytic asymmetric synthesis, especially in catalytic asymmetric alkylation reactions (Fleischmann & Ritter, 2015).
Photoacid Catalyst in Acetalization : It promotes the acetalization of enol ethers and alcohols under mild, near-neutral conditions under visible light (Liu et al., 2022).
Production of Terphenyl-2-ol Derivatives : It's used in research for producing 1,1′:2′,1′′-terphenyl-2-ol and its derivatives (Satoh et al., 1998).
Molecularly Imprinted Polymers : It serves as a template for molecularly imprinted polymers, effectively resolving racemic 1,1'-bi-2-naphthol and its derivatives (Li et al., 2006).
Chiral Ligands and Auxiliaries in Asymmetric Synthesis : Widely used as chiral ligands and auxiliaries for asymmetric synthesis and as scaffolds for biologically active compounds (Tkachenko & Bryliakov, 2019).
Educational Application in Organic Chemistry : It illustrates important concepts in organic chemistry, serving as an advanced exercise for spectroscopic structural identification of organic compounds (Mak, 2004).
Template in Molecular Imprinting for Oxidation Reactions : Used as a template in molecular imprinting to increase yield and reaction rate in the oxidation of 2-naphthol (Karakhanov et al., 2007).
Large-Scale Synthesis via Oxidative Coupling : The oxidative coupling of 2-naphthols in aqueous Fe3+ solutions produces 1,1′-bi-2-naphthols effectively for large-scale synthesis (Ding et al., 1996).
Oxidation to q-Oxo-13c-alkyloxy-l,13c-dihydro-dibenzo [a,kl]-xanthenes : It can be oxidized to these compounds with high yields (Tan et al., 2010).
Use in Lewis Acid Catalysis : As a catalyst in Lewis acid catalysis, particularly when used with novel polymeric Lewis acid complexes (Hu et al., 1996).
Chromatographic Resolution of Enantiomers : Its efficient resolution using selectors from a small library can lead to practical large-scale chromatographic resolution of enantiomers (Huang & Li, 2005).
Stability in Superacid Systems : It retains its initial configuration in the superacid system HSO3F-SbF5-SO2ClF due to protective C8,C8′-diprotonation (Salnikov et al., 2018).
Enantioselective Photocatalytic Oxidation : It can be oxidized catalytically and enantioselectively using a chiral ruthenium complex as a photocatalyst (Hamada et al., 1994).
Acid-Catalyzed Atropisomerization : Undergoes acid-catalyzed atropisomerization, involving enantiomeric configuration exchange mainly via internal rotation (Genaev et al., 2017).
Thermochromic Properties in Solid State : Exhibits thermochromic properties in the solid state without dramatic isomerization of the component molecules (Kinuta et al., 2010).
Resolution Using (S)-Proline : Enantiomerically pure 1,1′-bi-2-naphthol can be obtained using (S)-proline (Shan et al., 1999).
Separation by Simulated Moving Bed Chromatography (SMB) : Effective separation of enantiomers with high purity and recovery using SMB (Pais et al., 1997).
Simple, Convenient Preparation for Enantiomerically Pure Forms : A simple method for preparing enantiomerically pure 1,1′-bi-2-naphthols (Shan et al., 1998).
Mechanism of Action
Target of Action
1,1’-Bi-2-naphthol (BINOL) is an organic compound that is often used as a ligand for transition-metal catalysed asymmetric synthesis . It has widespread applications in asymmetric catalysis and fluorescent bio-sensing and imaging . The primary targets of BINOL are the transition metals in these reactions .
Mode of Action
The mechanism of action of BINOL involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) . This process is known as superelectrophilic activation .
Biochemical Pathways
The biochemical pathways affected by BINOL primarily involve the asymmetric synthesis of various compounds. The compound serves as a chiral auxiliary in the catalytic asymmetric oxidation of sulfides to sulfoxides . It also plays a role in asymmetric Diels-Alder reactions and alkynylation .
Pharmacokinetics
It’s known that the compound has axial chirality and the two enantiomers can be readily separated and are stable toward racemisation . This stability suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of BINOL’s action is the formation of various asymmetric compounds through catalysis. For example, in the presence of an excess of aluminum halides, 7,7′-Dihydroxy-1,1′-bi-2-naphthol, a derivative of BINOL, reacts with cyclohexane and benzene to yield 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .
Action Environment
The action of BINOL can be influenced by environmental factors such as the presence of other compounds and the pH of the environment. For instance, the superelectrophilic activation of BINOL occurs in the presence of an excess of aluminum halides . Additionally, the optical stability of BINOL and its derivatives can be improved by substituting large bulky groups in the 2,2′ positions .
Safety and Hazards
1,1’-Bi-2-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is also very toxic to aquatic life and may spread in water systems due to its water solubility .
Future Directions
Naphthol structure is found in transition-metal catalysts particularly in the form of 1,1 ́-bi-2-naphthol which is composed of two naphthol rings connected at one carbon site on each ring . It can also react with zirconium (IV) isopropoxide isopropanol complex to form a chiral Lewis acid catalyst for the facile enantioselective allylation of aldehydes by allyltributyltin . This suggests potential future directions in the field of asymmetric synthesis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,1’-Bi-2-naphthol are intriguing. It has been found to interact with aluminum halides in the presence of an excess of aluminum halides . This interaction leads to the formation of 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .
Molecular Mechanism
The molecular mechanism of 1,1’-Bi-2-naphthol involves superelectrophilic activation in the presence of an excess of aluminum halides . This leads to a reaction with cyclohexane and benzene to yield 5,6,7,8,5′,6′,7′,8′-octahydro-7,7′-dioxo-bi-2-naphthol and its 5,5′-diphenyl derivative .
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTXVXKCQZKFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060526 | |
| Record name | [1,1'-Binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-09-5, 18531-94-7, 18531-99-2 | |
| Record name | BINOL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-BINOL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Binol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Bi-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Bi-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Binaphthalene]-2,2'-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-binaphthyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BINOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

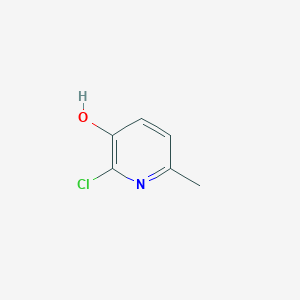
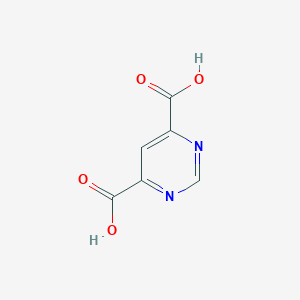

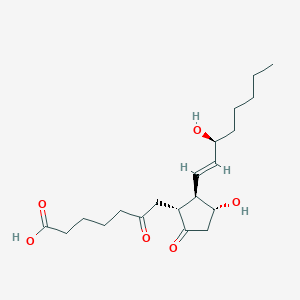

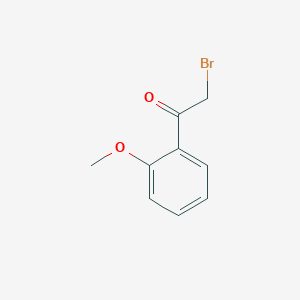
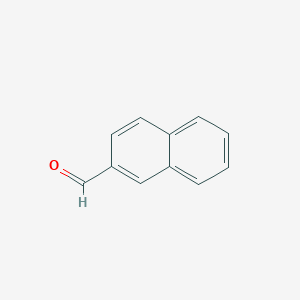
![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)
